natural occurrence of 4,8-Dimethyl-3,7-nonadien-2-one
natural occurrence of 4,8-Dimethyl-3,7-nonadien-2-one
Technical Monograph: 4,8-Dimethyl-3,7-nonadien-2-one
Executive Summary & Chemical Identity
4,8-Dimethyl-3,7-nonadien-2-one (C₁₁H₁₈O) is an irregular terpenoid ketone, structurally distinct from the more common C₁₃ homolog, geranyl acetone.[1] While widely utilized in the fragrance industry for its complex olfactory profile—ranging from fruity and fresh to rose-oxide nuances—its biological significance extends into mammalian semiochemistry and plant defense signaling.[1]
This guide delineates the molecule's natural occurrence, specifically focusing on its role as an aggression-dependent semiochemical in Siberian hamsters (Phodopus sungorus) and its presence in specific chemotypes of Cymbopogon citratus (lemongrass).[1]
Physicochemical Profile[1][2][3][4][5][6][7][8][9]
| Property | Specification |
| IUPAC Name | 4,8-Dimethyl-3,7-nonadien-2-one |
| CAS Number | 817-88-9 (Isomer Mix); 27539-94-2 (E-isomer) |
| Molecular Formula | C₁₁H₁₈O |
| Molecular Weight | 166.26 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Odor Profile | Fruity, fresh, watery grapefruit, metallic (rose oxide-like) |
| LogP | ~3.22 (Lipophilic) |
| Kovats Index (RI) | ~1240 (DB-5 / Non-polar column) |
Natural Occurrence & Ecological Significance
The natural distribution of 4,8-Dimethyl-3,7-nonadien-2-one is not ubiquitous; rather, it appears in specific biological contexts, suggesting it functions as a specialized metabolite or signaling molecule.[1]
A. Mammalian Semiochemistry: The Siberian Hamster Model
One of the most significant biological occurrences of this ketone is in the ventral gland secretions of the Siberian hamster (Phodopus sungorus).[1] Research indicates it acts as a condition-dependent signal rather than a static identifier.[1]
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Aggression & Photoperiod Dependency: The compound is not constitutively expressed at high levels.[1] Its secretion is upregulated specifically in short-day responder males following aggressive encounters.[1]
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Signaling Logic: In short-day photoperiods (mimicking winter), hamsters typically regress gonadal function to save energy.[1] However, "responder" males maintain some reproductive and territorial physiology.[1] The spike in 4,8-Dimethyl-3,7-nonadien-2-one serves as a chemical marker of this aggressive/territorial state.[1]
Figure 1: Signal transduction logic for the aggression-induced release of 4,8-Dimethyl-3,7-nonadien-2-one in P. sungorus.[1]
B. Botanical Sources
While often overshadowed by citral in lemongrass profiles, 4,8-Dimethyl-3,7-nonadien-2-one is a defining marker for specific chemotypes.[1]
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Cymbopogon citratus (Lemongrass):
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Standard commercial oils are Citral-dominant (>70%).[1]
-
Variant Chemotypes: A Brazilian commercial chemotype has been identified where non-terpenes and irregular terpenes dominate.[1] In these samples, 4,8-Dimethyl-3,7-nonadien-2-one can constitute up to 25.0% of the volatile fraction, drastically altering the antifungal and antimicrobial profile of the oil.[1]
-
-
Matricaria chamomilla (Chamomile):
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Nicotiana tabacum (Tobacco):
-
Identified in the volatile fraction of cigar tobacco leaves, contributing to the complex aroma developed during curing and fermentation.[1]
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C. Insect-Plant Interactions
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Pea Aphid (Acyrthosiphon pisum): When specific clones (e.g., TR clone) of the pea aphid infest Pisum sativum, the plant emits elevated levels of 4,8-Dimethyl-3,7-nonadien-2-one.[1] This suggests the molecule functions as a Herbivore-Induced Plant Volatile (HIPV) , potentially recruiting parasitoids or signaling plant defense status.[1]
Biosynthetic Pathway (Hypothetical)
Unlike regular terpenes formed directly from Geranyl Diphosphate (GPP) or Farnesyl Diphosphate (FPP), C₁₁ terpenes are typically apocarotenoids or nor-terpenoids resulting from the oxidative cleavage of larger precursors.[1]
The most plausible biosynthetic route involves the oxidative degradation of a sesquiterpene precursor (C₁₅), such as Nerolidol or Farnesol.[1]
Figure 2: Proposed biosynthetic origin via oxidative cleavage of sesquiterpenoid precursors.[1]
Experimental Protocols
The following protocols are designed for the isolation and identification of this ketone from biological matrices.
Protocol A: Isolation from Plant Tissue (Solvent Extraction)
Use this method for quantitative analysis of chemotypes to avoid thermal degradation associated with steam distillation.[1]
-
Preparation: Cryogenically grind 50g of fresh plant material (e.g., C. citratus leaves) in liquid nitrogen to disrupt cell walls without enzymatic degradation.
-
Extraction:
-
Filtration: Filter through a PTFE membrane (0.45 µm) to remove particulate matter.[1]
-
Concentration: Dry the organic layer over anhydrous
. Concentrate under a gentle stream of nitrogen gas to a final volume of 1 mL. Do not use rotary evaporation at high heat to prevent loss of volatiles.
Protocol B: GC-MS Identification Parameters
The identification relies heavily on retention indices (RI) due to the similarity with other terpene ketones.[1]
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Column: DB-5ms (or equivalent non-polar 5% phenyl methyl siloxane), 30m x 0.25mm x 0.25µm.[1]
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Carrier Gas: Helium at 1.0 mL/min (constant flow).[1]
-
Temperature Program:
-
Initial: 50°C (hold 2 min).
-
Ramp: 4°C/min to 240°C.[1]
-
Final: 240°C (hold 5 min).
-
-
Target Metrics:
References
-
Rendon, N. M., et al. (2016).[1][3] "Photoperiod and aggression induce changes in ventral gland compounds exclusively in male Siberian hamsters."[1] Hormones and Behavior, 81, 1–11.[1][3] Link[1]
-
Andrade, B. F. M. T., et al. (2021).[1] "Antifungal Activity and Chemical Composition of Seven Essential Oils to Control the Main Seedborne Fungi of Cucurbits." Molecules, 26(3), 665.[1] Link
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PubChem. (n.d.).[1] "Compound Summary: 4,8-Dimethyl-3,7-nonadien-2-one." National Library of Medicine.[1] Link
-
The Good Scents Company. (n.d.).[1] "4,8-Dimethyl-3,7-nonadien-2-one."[1][4][5][6][7][8][2][9][10][11][12][13] Flavor and Fragrance Information. Link
-
Schwartzberg, E. G., et al. (2011).[1] "Legume chemistry and the specificity of the pea aphid host races." Dissertation, Friedrich Schiller University Jena. Link
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